molecular formula C19H23N3O3S B2776445 N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034379-37-6

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2776445
CAS No.: 2034379-37-6
M. Wt: 373.47
InChI Key: SXZHGMNEOWMZFD-UHFFFAOYSA-N
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Description

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that features a combination of heterocyclic structures, including pyridine, piperidine, and benzofuran

Preparation Methods

The synthesis of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyridin-3-ylpiperidine moiety: This can be achieved through a nucleophilic substitution reaction where a pyridine derivative reacts with a piperidine derivative under basic conditions.

    Attachment of the benzofuran ring: The benzofuran ring can be synthesized separately and then attached to the pyridin-3-ylpiperidine moiety through a coupling reaction, such as a Suzuki-Miyaura cross-coupling.

    Sulfonamide formation:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of heterocyclic structures and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-26(24,18-3-4-19-16(12-18)7-11-25-19)21-13-15-5-9-22(10-6-15)17-2-1-8-20-14-17/h1-4,8,12,14-15,21H,5-7,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZHGMNEOWMZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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